ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Description
Historical Context and Discovery of Benzo[de]isoquinoline Derivatives
Benzo[de]isoquinoline derivatives trace their origins to the broader class of isoquinoline alkaloids, first isolated from coal tar in the late 19th century. The structural framework of benzo[de]isoquinoline, characterized by a fused naphthalene-imide system, emerged as a critical scaffold in synthetic organic chemistry due to its electronic properties and planar aromaticity. Early synthetic methods, such as the Pomeranz–Fritsch reaction, enabled the preparation of unsubstituted isoquinoline cores. Over time, functionalization strategies evolved to incorporate diverse substituents, including ester groups and alkyl chains, leading to derivatives like ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate.
Classification and Nomenclature
This compound (CAS: 150705-10-5) is classified as a polycyclic aromatic compound with the following features:
- IUPAC Name : Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate.
- Molecular Formula : C₁₈H₁₇NO₄.
- Structure : A benzo[de]isoquinoline-1,3-dione core fused with a butanoate ethyl ester at position 2 (Table 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 311.33 g/mol |
| Density | 1.277 g/cm³ |
| Melting Point | 90°C |
| Boiling Point | 484.6°C (predicted) |
| Solubility | Low in water; soluble in DMF |
Significance in Organic Chemistry and Material Science
This compound’s significance arises from:
- Electronic Applications : Benzo[de]isoquinoline derivatives exhibit strong electron-withdrawing properties, making them suitable for optoelectronic materials. The ethyl ester group enhances solubility for solution-processed devices.
- Polymer Chemistry : Derivatives serve as photoinitiators in radical polymerization under visible light.
- Biological Probes : Analogues act as chemosensors for anion detection due to fluorescence properties.
Current Research Landscape and Knowledge Gaps
Recent advancements include:
- Synthetic Optimization : Catalyst-free protocols for benzo[de]isoquinoline derivatives.
- Material Science : Integration into asymmetric azaacenes for organic semiconductors.
- Pharmacology : Exploration as bromodomain inhibitors (e.g., BRPF2).
Knowledge Gaps :
- Limited data
Properties
IUPAC Name |
ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-23-15(20)10-5-11-19-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(19)22/h3-4,6-9H,2,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYFSWXQQJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389752 | |
| Record name | Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150705-10-5 | |
| Record name | Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to form the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the reaction mixture is usually heated and then recrystallized to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is being explored for its potential pharmacological properties. Research indicates that derivatives of isoquinoline compounds often exhibit significant biological activity, including anti-inflammatory and anticancer effects.
A study highlighted the synthesis of various isoquinoline derivatives, which showed promising results in binding affinity to serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders . The structure-activity relationship (SAR) studies indicated that modifications to the isoquinoline framework could enhance receptor selectivity and potency.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including condensation reactions and as a precursor for synthesizing more complex molecules. For instance, it has been used to create Schiff base derivatives through reactions with acenaphthenequinone, which are valuable in materials science and pharmacology .
Fluorescent Probes
Recent advancements have seen the application of this compound in developing fluorescent probes for biological imaging. These probes are essential for tracking biological processes in real-time, providing insights into cellular functions and disease mechanisms .
Case Study 1: Neuropharmacological Research
A study conducted on isoquinoline derivatives demonstrated that this compound exhibited significant activity against certain phosphodiesterases (PDEs), which are crucial in regulating neurotransmitter levels. The findings suggest that this compound could be a lead candidate for developing drugs targeting cognitive disorders .
Case Study 2: Synthesis of Schiff Bases
In another research initiative, the compound was synthesized and characterized through X-ray crystallography to understand its molecular interactions better. The study revealed that the synthesized Schiff bases derived from this compound showed enhanced stability and reactivity, making them suitable for further functionalization in drug development .
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phosphonylated Triazole Derivatives
- Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b) Structure: Incorporates a triazole ring and phosphonate group. Properties: Higher molecular weight (MW ≈ 521 g/mol), melting point 170–171°C, and enhanced polarity due to the phosphonate moiety . Applications: Designed for biological activity studies, though specific targets are unspecified .
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide Derivatives
- Example: N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-benzamide Structure: Replaces the ethyl butanoate with an amide group. Bioactivity:
- Plant Growth Regulation : Promotes wheat and cucumber germination (25 mg/L and 12.5 mg/L, respectively) .
- Fungicidal Activity : Inhibits Alternaria solani and Phytophthora infestans at 125 mg/L .
Carboxylic Acid and Hydroxamic Acid Derivatives
- 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic Acid Structure: Butanoic acid replaces the ethyl ester.
- 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide Structure: Hydroxamic acid group introduced. Applications: Likely used as a metal-chelating agent or histone deacetylase (HDAC) inhibitor in drug discovery .
Quaternary Ammonium Salts
- Example: N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2,2-dimethylpropyl)-N1,N1,N9,N9-tetramethylnonane-1,9-diaminium bromide (7b-C9)** Structure: Contains a cationic quaternary ammonium group and a dihydroisoxazole substituent. Applications: Acts as a bipharmacophoric inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in Alzheimer’s disease research . Synthesis: Achieved via alkylation of brominated intermediates with tertiary amines (yields: 93–95%) .
Crystal Structure and Planarity
- Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate Structure: Benzoate ester replaces butanoate, altering substituent length. Crystallography: The benzo[de]isoquinoline ring is nearly planar (max deviation: 0.061 Å), with a 75.08° dihedral angle between aromatic systems . Interactions: Stabilized by C–H···O hydrogen bonds, forming 2D networks .
Comparative Data Table
Key Findings and Insights
Functional Groups Dictate Applications: Esters (e.g., ethyl butanoate) are versatile intermediates in synthesis . Amides and phosphonates exhibit biological activity (e.g., fungicidal effects) . Quaternary ammonium salts target neurological enzymes .
Structural Planarity Influences Material Properties: Planar benzo[de]isoquinoline cores enhance fluorescence, useful in dyes and sensors . Non-planar substituents (e.g., ethyl benzoate) reduce crystallinity but improve solubility .
Safety Profiles Vary :
Biological Activity
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.34 g/mol
- CAS Number : 94887-62-4
- LogP : 2.5887 (indicating moderate lipophilicity)
- Polar Surface Area : 49.262 Ų
Synthesis
The compound can be synthesized through various methods, often involving the reaction of appropriate precursors that include benzoquinone derivatives and butanoic acid esters. The synthesis typically involves multiple steps, including condensation reactions followed by cyclization processes to form the isoquinoline structure.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. In vitro tests have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. It has shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Evaluation :
- Antimicrobial Testing :
- Anti-inflammatory Mechanism :
Summary Table of Biological Activities
Q & A
Q. Q1. What are the primary synthetic routes for ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via two approaches:
- Schiff Base Condensation and Reduction : Acenaphthenequinone reacts with ethyl-4-aminobenzoate in methanol under reflux to form a Schiff base, which is reduced using NaBH₄ in ethanol. Critical parameters include reflux duration (overnight) and stoichiometric control of NaBH₄ .
- Triflate Intermediate Route : N-hydroxy-1,8-naphthalimide reacts with trifluoromethanesulfonyl chloride in 5,5-dimethyl-1,3-cyclohexadiene at 10°C for 7 hours, followed by NaOH treatment. Temperature control (<10°C) and reaction time (7 hours) are critical to avoid side products .
Q. Table 1: Comparison of Synthetic Routes
Advanced Synthesis
Q. Q2. How can researchers resolve discrepancies in reaction mechanisms when synthesizing Schiff base intermediates?
Methodological Answer: Mechanistic contradictions (e.g., protonation sites or intermediate stability) can be addressed via:
- Isolation of Intermediates : Use quenching at timed intervals followed by NMR or HPLC analysis to identify transient species .
- Computational Modeling : DFT calculations to map energy profiles of proposed pathways, validated by experimental yields .
- Isotopic Labeling : Introduce ¹⁵N or ²H in acenaphthenequinone to track bond formation via mass spectrometry .
Basic Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves molecular conformation (e.g., planar benzo[de]isoquinoline ring with dihedral angles ~75° between substituents) and detects crystallographic disorder (e.g., ethyl group occupancy ratio 0.502:0.498) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity, with characteristic shifts for ester (-COOEt, δ ~4.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) .
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Monoclinic (Cc) |
| Dihedral Angle (Ring A/B) | 75.08° |
| Disorder (Ethyl Group) | Occupancy ratio 0.502:0.498 |
| Hydrogen Bonding | C7—H7A···O3, C14—H14A···O1 |
Advanced Structural Analysis
Q. Q4. How can positional disorder in the ethyl group (observed in X-ray data) be computationally modeled?
Methodological Answer:
- Disorder Refinement : Use software like SHELXL to refine split positions with occupancy constraints. Validate via residual electron density maps .
- Molecular Dynamics (MD) : Simulate thermal motion to assess if disorder arises from dynamic flexibility .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing packing disorder .
Basic Biological Evaluation
Q. Q5. What methodologies are recommended for screening pharmacological activity of derivatives?
Methodological Answer:
- Receptor Binding Assays : Use fluorescently tagged derivatives (e.g., sodium fluoroionophore 1 analogs) for live-cell imaging or competitive binding studies .
- Antiapoptotic Profiling : Measure caspase inhibition (e.g., caspases 3, 7, 8, 9) and PARP-1 cleavage in cell lines, as demonstrated for structurally related LPA2 agonists .
Advanced Data Analysis
Q. Q6. How can researchers reconcile conflicting spectroscopic data (e.g., VCD vs. IR) for electronic properties?
Methodological Answer:
- Multivariate Analysis : Combine VCD, IR, and DFT-simulated spectra to identify dominant conformers. For example, VCD-spectroelectrochemistry can track redox-induced conformational changes .
- Solvent Effects : Test in polar (CD₃CN) vs. nonpolar solvents to isolate solvent-dependent band shifts .
Advanced Application Design
Q. Q7. What strategies enable the integration of this compound into optoelectronic or biophotonic materials?
Methodological Answer:
- Surface Functionalization : Graft carboxylate derivatives onto metal oxides (e.g., ZnO) via anchor groups, as shown for naphthalimide-based fluorophores .
- 3D Printing : Use visible-light-sensitive derivatives (e.g., brominated analogs) in photopolymerizable hydrogels for antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
